molecular formula C7H4F4O2S B030742 1-Fluoro-2-(trifluoromethylsulfonyl)benzene CAS No. 2358-41-0

1-Fluoro-2-(trifluoromethylsulfonyl)benzene

Cat. No.: B030742
CAS No.: 2358-41-0
M. Wt: 228.17 g/mol
InChI Key: NXZFXDLCZKKNCX-UHFFFAOYSA-N
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Description

1-Fluoro-2-(trifluoromethylsulfonyl)benzene is an organic compound characterized by the presence of a fluorine atom and a trifluoromethylsulfonyl group attached to a benzene ring. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Fluoro-2-(trifluoromethylsulfonyl)benzene is typically synthesized using 1-bromo-2-(trifluoromethylsulfonyl)benzene as the starting material. The synthesis involves a fluorination reaction under basic conditions or in the presence of an alcohol. The reaction conditions are carefully controlled to ensure the desired product is obtained with high purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the reagents and maintain the required reaction conditions. The product is then purified through distillation or recrystallization to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: 1-Fluoro-2-(trifluoromethylsulfonyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Fluoro-2-(trifluoromethylsulfonyl)benzene is utilized in a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis to introduce fluorine and trifluoromethylsulfonyl groups into molecules.

    Biology: Investigated for its potential use in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential in drug development, particularly in the synthesis of fluorinated pharmaceuticals.

    Industry: Employed in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 1-Fluoro-2-(trifluoromethylsulfonyl)benzene involves its ability to participate in various chemical reactions due to the presence of the fluorine and trifluoromethylsulfonyl groups. These groups influence the compound’s reactivity and interaction with other molecules. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes .

Comparison with Similar Compounds

    1-Fluoro-2-(trifluoromethyl)benzene: Lacks the sulfonyl group, resulting in different reactivity and applications.

    2-Fluoro-1-(trifluoromethylsulfonyl)benzene: Positional isomer with different chemical properties and reactivity.

    1-Fluoro-4-(trifluoromethylsulfonyl)benzene: Another positional isomer with distinct reactivity and applications.

Uniqueness: 1-Fluoro-2-(trifluoromethylsulfonyl)benzene is unique due to the specific positioning of the fluorine and trifluoromethylsulfonyl groups on the benzene ring. This configuration imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and industrial processes .

Properties

IUPAC Name

1-fluoro-2-(trifluoromethylsulfonyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F4O2S/c8-5-3-1-2-4-6(5)14(12,13)7(9,10)11/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXZFXDLCZKKNCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)F)S(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40577600
Record name 1-Fluoro-2-(trifluoromethanesulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40577600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2358-41-0
Record name 1-Fluoro-2-(trifluoromethanesulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40577600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Fluoro-2-(trifluoromethylsulfonyl)benzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Cc1cc(C)c([I+]c2ccccc2F)c(C)c1
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Synthesis routes and methods II

Procedure details

Mesityl-2-fluorophenyl iodonium triflate (Sanford M et al. JACS, 2005, 127, 7330 and Widdowson, D. et al. Tetrahedron Letters 2000, 41, 5393.) (0.1 g, 0.204 mmol), sodium trifluoromethanesulfinate (0.035 g, 0.224 mmol) and copper(I) oxide (2.92 mg, 0.020 mmol) were weighed into a reactor equipped with a magnetic stir bar. N,N-dimethylformamide (1 mL) was added, the reactor was capped and heated at 25° C. for 24 hours. HPLC analysis of the crude reaction mixture indicated the formation of the title compound.
Name
Mesityl-2-fluorophenyl iodonium triflate
Quantity
0.1 g
Type
reactant
Reaction Step One
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sodium trifluoromethanesulfinate
Quantity
0.035 g
Type
reactant
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2.92 mg
Type
catalyst
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1 mL
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solvent
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Synthesis routes and methods III

Procedure details

reacting the 2-fluorobenzenesulfonyl fluoride, Ruppert's reagent (CH3SiCF3), and tris(dimethylamino)sulfonium difluorotrimethylsilicate at about room temperature to provide 1-fluoro-2-((trifluoromethyl)sulfonyl)benzene and isolating or not isolating the 1-fluoro-2-((trifluoromethyl)sulfonyl)benzene;
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[Compound]
Name
tris(dimethylamino)sulfonium difluorotrimethylsilicate
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reactant
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Synthesis routes and methods IV

Procedure details

The solution of EXAMPLE 12 (44.3 g) in a solution of 450 ml was added to a round bottomed flask fitted with overhead stirrer, nitrogen inlet, cold-water bath and temperature probe. It was cooled down to 12° C. (((CH3)2N)3S)+(F2Si(CH3)3)−, also known as TASF (6.1 g), was added in one portion. Ruppert's reagent (370 g, CH3SiCF3) was charged slowly to the reaction mixture while maintaining the internal temperature less than 23° C. The reaction was completed after addition. Water (220 g) was added to quench the reaction, the layers were separated, and the organic layer was washed twice with 220 g of water. The organic solution was distilled under vacuum with the bath temperature at 50° C. Heptanes (500 g) were added to the residue, and the mixture was distilled down until the solvent was removed. 1H NMR (400 MHz, CDCl3) δ 8.01-8.05 (m, 1H), 7.84-7.87 (m, 1H), 7.44-7.48 (m, 1H), 7.36-7.39 (m 1H).
Quantity
44.3 g
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reactant
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[Compound]
Name
((CH3)2N)3S
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0 (± 1) mol
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reactant
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Quantity
6.1 g
Type
reactant
Reaction Step Three
Quantity
370 g
Type
reactant
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Quantity
220 g
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Fluoro-2-(trifluoromethylsulfonyl)benzene
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1-Fluoro-2-(trifluoromethylsulfonyl)benzene
Reactant of Route 6
1-Fluoro-2-(trifluoromethylsulfonyl)benzene

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